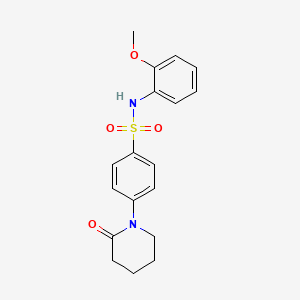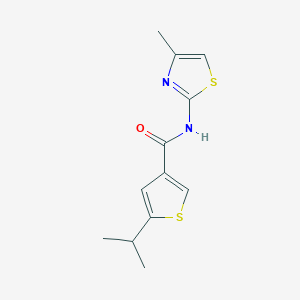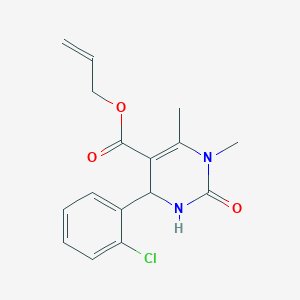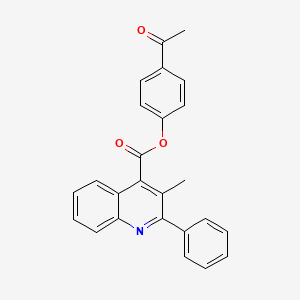![molecular formula C21H11F5N2O2 B4887775 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that belongs to the family of benzoxazoles. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of certain enzymes that are involved in the biosynthesis of lipids and sterols. This inhibition leads to the accumulation of certain intermediate compounds that are toxic to the cells. This compound has been found to be a potent inhibitor of HMG-CoA reductase, which is an enzyme that is involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to have potent anti-inflammatory and anti-tumor activities. It has also been found to have neuroprotective and cardioprotective effects. However, the exact mechanism of these effects is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the function of these enzymes in the body. However, one of the limitations of this compound is its potential toxicity to cells. Careful dosing and monitoring are necessary to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more potent and selective inhibitors of certain enzymes. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a research tool for studying the function of certain proteins and enzymes in the body is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3-methylbenzoyl chloride with 2-(pentafluorophenyl)benzoxazole in the presence of a base. The reaction yields this compound as a white powder. The purity of the compound can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a research tool to investigate the function of certain proteins and enzymes in the body. This compound has been found to be a potent inhibitor of certain enzymes that are involved in the biosynthesis of lipids and sterols. It has also been used to study the mechanism of action of certain drugs that are used to treat cancer and other diseases.
Propriétés
IUPAC Name |
3-methyl-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O2/c1-9-3-2-4-10(7-9)20(29)27-11-5-6-13-12(8-11)28-21(30-13)14-15(22)17(24)19(26)18(25)16(14)23/h2-8H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUHZWRHPNGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B4887734.png)
![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)


![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)